molecular formula C20H25NO4 B12571548 10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid CAS No. 608513-50-4

10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid

Cat. No.: B12571548
CAS No.: 608513-50-4
M. Wt: 343.4 g/mol
InChI Key: QGQHFOIYPMEYRD-UHFFFAOYSA-N
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Description

10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid is an organic compound with the molecular formula C20H25NO4 and a molecular weight of 343.417 g/mol This compound is characterized by the presence of a naphthalene ring substituted with a hydroxyl group and an amino group, which is further connected to a decanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid typically involves the condensation of 4-amino-1-naphthol with 10-oxodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as ethanol, with the reaction mixture being heated under reflux .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups on the naphthalene ring allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .

Properties

CAS No.

608513-50-4

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

10-[(4-hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid

InChI

InChI=1S/C20H25NO4/c22-18-14-13-17(15-9-7-8-10-16(15)18)21-19(23)11-5-3-1-2-4-6-12-20(24)25/h7-10,13-14,22H,1-6,11-12H2,(H,21,23)(H,24,25)

InChI Key

QGQHFOIYPMEYRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)NC(=O)CCCCCCCCC(=O)O

Origin of Product

United States

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